molecular formula C41H56N8O8 B14184117 L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine CAS No. 845527-09-5

L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine

Cat. No.: B14184117
CAS No.: 845527-09-5
M. Wt: 788.9 g/mol
InChI Key: YRSLFPCGUGHITQ-OYYLWLJXSA-N
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Description

L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine is a peptide compound composed of six amino acids: proline, isoleucine, histidine, tyrosine, isoleucine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, isoleucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (histidine, tyrosine, isoleucine, and phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-isoleucyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications that require precise peptide interactions.

Properties

CAS No.

845527-09-5

Molecular Formula

C41H56N8O8

Molecular Weight

788.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H56N8O8/c1-5-24(3)34(48-36(51)30-13-10-18-43-30)39(54)46-32(21-28-22-42-23-44-28)37(52)45-31(19-27-14-16-29(50)17-15-27)38(53)49-35(25(4)6-2)40(55)47-33(41(56)57)20-26-11-8-7-9-12-26/h7-9,11-12,14-17,22-25,30-35,43,50H,5-6,10,13,18-21H2,1-4H3,(H,42,44)(H,45,52)(H,46,54)(H,47,55)(H,48,51)(H,49,53)(H,56,57)/t24-,25-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

YRSLFPCGUGHITQ-OYYLWLJXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C4CCCN4

Origin of Product

United States

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